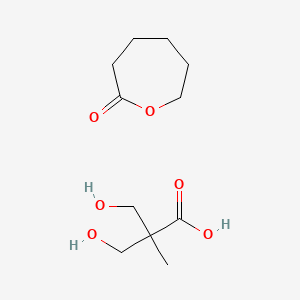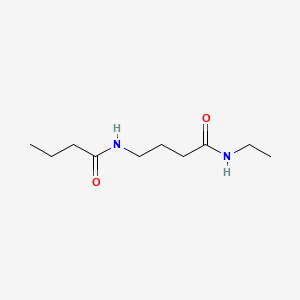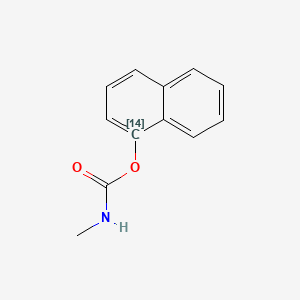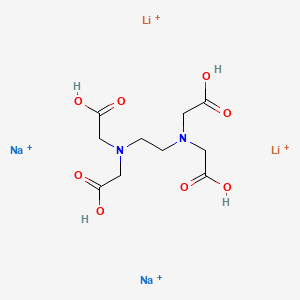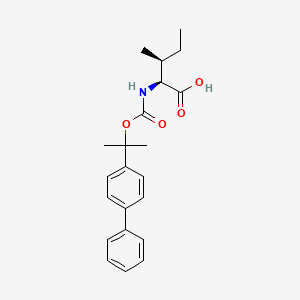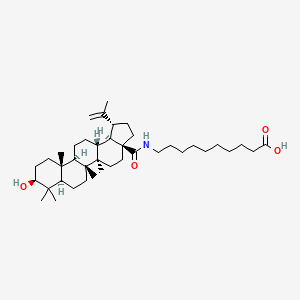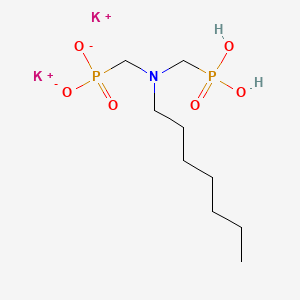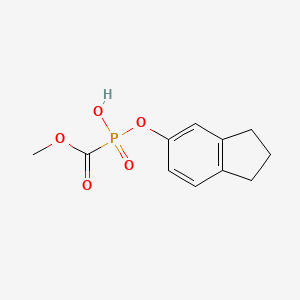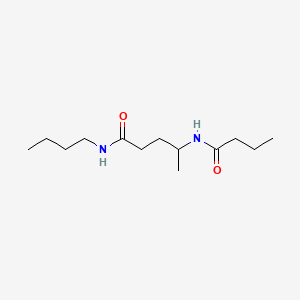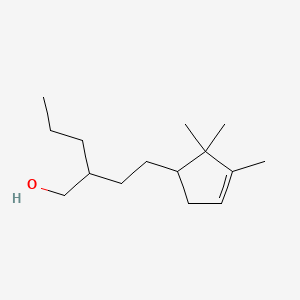
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol is a heterocyclic organic compound with the molecular formula C15H28O and a molecular weight of 224.38222 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with multiple methyl groups and a butanol side chain.
Métodos De Preparación
The synthesis of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: Methyl groups are introduced to the cyclopentene ring through substitution reactions using methylating agents.
Attachment of the Butanol Side Chain: The butanol side chain is attached to the cyclopentene ring through a series of alkylation reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity under controlled reaction conditions .
Análisis De Reacciones Químicas
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Aplicaciones Científicas De Investigación
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol can be compared with similar compounds such as:
2,2,3-Trimethyl-1-butanol: This compound has a similar structure but lacks the cyclopentene ring, making it less complex and with different chemical properties.
2,2,3-Trimethylcyclopent-3-en-1-ol: This compound has a similar cyclopentene ring structure but differs in the side chain, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of a cyclopentene ring with multiple methyl groups and a butanol side chain, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
74981-29-6 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]pentan-1-ol |
InChI |
InChI=1S/C15H28O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7,13-14,16H,5-6,8-11H2,1-4H3 |
Clave InChI |
GRZGHPUCFCQWND-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC1CC=C(C1(C)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


